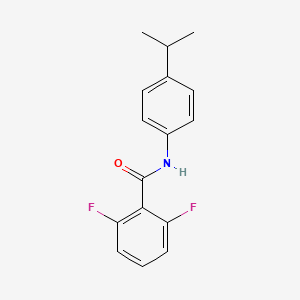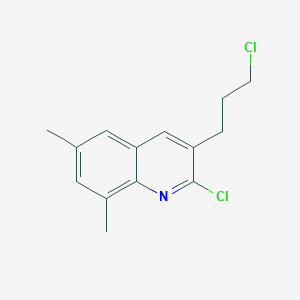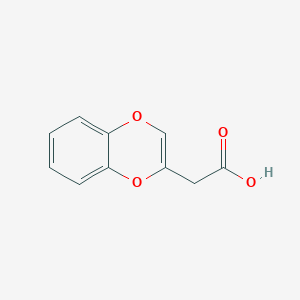
4-(3-Hydroxy-4-methylpent-1-yn-1-yl)furan-2(5H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(3-Hydroxy-4-methylpent-1-yn-1-yl)furan-2(5H)-one is an organic compound characterized by a furan ring substituted with a hydroxyalkynyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3-Hydroxy-4-methylpent-1-yn-1-yl)furan-2(5H)-one can be achieved through several synthetic routes. One common method involves the alkylation of furan-2(5H)-one with a suitable alkyne precursor. The reaction typically requires a base such as sodium hydride or potassium tert-butoxide to deprotonate the furan-2(5H)-one, followed by the addition of the alkyne under controlled temperature conditions.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the laboratory synthesis methods, with a focus on scalability, cost-effectiveness, and safety. Catalysts and continuous flow reactors might be employed to enhance reaction efficiency and yield.
Chemical Reactions Analysis
Types of Reactions
4-(3-Hydroxy-4-methylpent-1-yn-1-yl)furan-2(5H)-one undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents such as chromium trioxide or potassium permanganate.
Reduction: The alkyne moiety can be reduced to an alkene or alkane using hydrogenation catalysts like palladium on carbon.
Substitution: The furan ring can undergo electrophilic substitution reactions, where electrophiles such as halogens or nitro groups replace hydrogen atoms on the ring.
Common Reagents and Conditions
Oxidation: Chromium trioxide in acetic acid, potassium permanganate in water.
Reduction: Hydrogen gas with palladium on carbon, lithium aluminum hydride in ether.
Substitution: Halogens (chlorine, bromine) in the presence of a Lewis acid catalyst.
Major Products
Oxidation: 4-(3-Oxo-4-methylpent-1-yn-1-yl)furan-2(5H)-one.
Reduction: 4-(3-Hydroxy-4-methylpent-1-en-1-yl)furan-2(5H)-one or 4-(3-Hydroxy-4-methylpentyl)furan-2(5H)-one.
Substitution: Halogenated or nitro-substituted derivatives of the original compound.
Scientific Research Applications
4-(3-Hydroxy-4-methylpent-1-yn-1-yl)furan-2(5H)-one has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a lead compound in drug discovery for its potential therapeutic effects.
Industry: Utilized in the development of novel materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 4-(3-Hydroxy-4-methylpent-1-yn-1-yl)furan-2(5H)-one involves its interaction with molecular targets such as enzymes or receptors. The hydroxy and alkyne groups can form hydrogen bonds or covalent bonds with active sites, modulating the activity of the target proteins. Pathways involved may include inhibition of enzyme activity or alteration of signal transduction processes.
Comparison with Similar Compounds
Similar Compounds
4-(3-Hydroxy-4-methylpent-1-yn-1-yl)furan-2(5H)-one: Unique due to its specific substitution pattern on the furan ring.
4-(3-Hydroxy-4-methylpent-1-yn-1-yl)thiophene-2(5H)-one: Similar structure but with a thiophene ring instead of a furan ring.
4-(3-Hydroxy-4-methylpent-1-yn-1-yl)pyrrole-2(5H)-one: Contains a pyrrole ring, offering different electronic properties.
Properties
CAS No. |
920531-33-5 |
|---|---|
Molecular Formula |
C10H12O3 |
Molecular Weight |
180.20 g/mol |
IUPAC Name |
3-(3-hydroxy-4-methylpent-1-ynyl)-2H-furan-5-one |
InChI |
InChI=1S/C10H12O3/c1-7(2)9(11)4-3-8-5-10(12)13-6-8/h5,7,9,11H,6H2,1-2H3 |
InChI Key |
BSQKTGUOAKKNOV-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C(C#CC1=CC(=O)OC1)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![(3R,3'S,5'S)-7-chloro-N-(2,5-dimethoxyphenyl)-5-methyl-5'-(2-methylpropyl)-2-oxospiro[1H-indole-3,2'-pyrrolidine]-3'-carboxamide](/img/structure/B15173208.png)
![Triethyl{2-[(1-phenyldecyl)oxy]ethoxy}silane](/img/structure/B15173215.png)
![N-[1-(3-Iodo-4-methoxyphenyl)-2-oxopropyl]benzamide](/img/structure/B15173218.png)
![4-[(Benzyloxy)methyl]-N-cyclohexylcyclohexan-1-amine](/img/structure/B15173223.png)

![2-Amino-N-{4-[(E)-phenyldiazenyl]phenyl}benzamide](/img/structure/B15173228.png)

![8-[(3,4-dimethoxyphenyl)(morpholin-4-yl)methyl]-7-hydroxy-4-methyl-2H-benzo[h]chromen-2-one](/img/structure/B15173241.png)
![1,3-Dioxolan-2-one, 4-methyl-5-[3-(phenylmethoxy)propyl]-, (4S,5R)-](/img/structure/B15173251.png)
![1-[(Naphthalen-1-yl)tellanyl]propan-2-one](/img/structure/B15173256.png)

![5-Fluoro-N-{[(quinolin-3-yl)methoxy]carbonyl}-L-tryptophan](/img/structure/B15173284.png)
![4-Quinazolinamine, 2-chloro-6,7-dimethoxy-N-[1-(phenylmethyl)-4-piperidinyl]-](/img/structure/B15173292.png)
